13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione is a complex heterocyclic compound that features a unique fusion of pyrrole, thiazole, and benzimidazole rings
Preparation Methods
The synthesis of 2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione typically involves multi-step reactions. One common method includes the reaction of 2,5-dichlorobenzyl methanol with allyl alcohol, followed by bromination and nucleophilic addition to generate the target product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like sodium metabisulphite and reducing agents like hydrogen gas.
Scientific Research Applications
2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and thiazole-containing compounds. For example:
2-Phenylbenzimidazole: Known for its anticancer properties.
2-(2,4-dichlorophenyl)-1,3-thiazole: Studied for its antibacterial activity. The uniqueness of 2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione lies in its fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
403652-82-4 |
---|---|
Molecular Formula |
C17H7Cl2N3O2S |
Molecular Weight |
388.2g/mol |
IUPAC Name |
13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione |
InChI |
InChI=1S/C17H7Cl2N3O2S/c18-8-5-6-9(19)12(7-8)22-15(23)13-14(16(22)24)25-17-20-10-3-1-2-4-11(10)21(13)17/h1-7H |
InChI Key |
RKZMSVUMGLOOPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(S3)C(=O)N(C4=O)C5=C(C=CC(=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(S3)C(=O)N(C4=O)C5=C(C=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.